N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-2-4-11-10(3-1)16-13(19-11)17-12-14-7-18(8-15-12)9-5-6-9/h1-4,9H,5-8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYDXSSMIWYIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Cyclopropyl-1,3,5-triazine Intermediate
- Starting Materials: The synthesis begins with substituted cyanuric chloride derivatives, which are versatile precursors for triazine formation.
- Reaction Conditions: Cyanuric chloride reacts with cyclopropylamine derivatives under controlled temperature conditions, typically in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
- Procedure:
a. Cyanuric chloride (1 equivalent) is dissolved in dry DMF.
b. Cyclopropylamine (1.1 equivalents) is added dropwise at 0°C.
c. The mixture is stirred at room temperature for several hours to ensure complete substitution of chlorine atoms.
d. The mono-substituted intermediate is isolated via filtration and purified by recrystallization.
- Patent US8114991B2 describes a similar process, emphasizing the selective mono-substitution on cyanuric chloride to introduce the cyclopropyl group, yielding the desired heterocyclic core with high regioselectivity.
Formation of the Benzoxazole Moiety and Coupling
- Benzoxazole Synthesis: Benzoxazole derivatives are typically synthesized via condensation of o-aminophenols with formic acid derivatives or via cyclization of o-aminophenols with carboxylic acids or their derivatives.
- Coupling Strategy: The heterocyclic core (triazine) is functionalized with amino groups, which then undergo nucleophilic substitution or coupling reactions with benzoxazole precursors.
a. The benzoxazole derivative, bearing a suitable leaving group (e.g., halogen or activated ester), is prepared separately.
b. The triazine intermediate with an amino substituent reacts with the benzoxazole derivative in the presence of a base such as potassium carbonate or sodium hydride.
c. The reaction is conducted in an aprotic solvent like dimethylformamide at elevated temperatures (80-120°C).
d. The product is purified via chromatography or recrystallization.
- Patent EP1592674B1 details a similar approach, highlighting the importance of optimized reaction conditions to achieve high yield and purity.
Alternative Synthetic Strategies
- One-Pot Synthesis: Some literature suggests the possibility of a one-pot approach where the heterocyclic core formation and subsequent coupling occur sequentially without isolating intermediates, reducing overall synthesis time.
- Catalytic Methods: Transition metal catalysis (e.g., palladium or copper catalysis) can facilitate coupling reactions, especially for aryl halides and amines, although specific protocols for this compound are limited.
Data Table of Preparation Methods
| Step | Starting Material | Reagents | Solvent | Conditions | Key Features | References |
|---|---|---|---|---|---|---|
| 1 | Cyanuric chloride | Cyclopropylamine | DMF | 0°C to RT, 4-8 hrs | Mono-substitution, regioselectivity | US8114991B2 |
| 2 | Benzoxazole derivative | Base (K2CO3), coupling agent | DMF or DMSO | 80-120°C, 12-24 hrs | Nucleophilic substitution, high yield | EP1592674B1 |
| 3 | Combined intermediates | - | - | Purification via chromatography | Final compound isolation | - |
Research Findings and Notes
- The synthesis of heterocyclic compounds like N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is well-documented in patent literature, emphasizing the importance of regioselective substitution on cyanuric chloride and subsequent coupling with benzoxazole derivatives.
- The reaction conditions are optimized to prevent over-substitution and to maximize yield, with temperature control and stoichiometry being critical parameters.
- Recent advances include the development of catalytic coupling methods to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of triazine compounds can exhibit significant anticancer properties. For instance, studies have shown that various triazine derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM . The mechanism underlying this activity often involves the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways.
2. Antimicrobial Properties
Triazine derivatives are also recognized for their antimicrobial activities. N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine may disrupt microbial cell membranes or inhibit key metabolic pathways in bacteria . This property makes it a candidate for further investigation as a potential antimicrobial agent.
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in various metabolic processes. This inhibition can lead to therapeutic effects in diseases where these enzymes play a crucial role .
Biological Research Applications
1. Drug Development
Due to its diverse biological activities, this compound serves as a promising lead in drug development efforts targeting various diseases. Its unique structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
2. Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the interaction of this compound with biological macromolecules. These studies help in understanding the binding affinities and mechanisms of action at the molecular level .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthetic routes often include cyclization processes under controlled conditions .
Case Studies and Comparative Analysis
A comparative analysis with other related compounds highlights the unique pharmacological profiles conferred by different substituents on the triazine ring. Modifications at various positions can significantly alter the compound's reactivity and biological activity .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the Triazine 5-Position
Ethyl vs. Cyclopropyl Substituents Replacing the cyclopropyl group with ethyl (as in N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine) reduces steric bulk and alters lipophilicity. Ethyl substituents typically increase solubility but may compromise metabolic stability compared to cyclopropyl groups, which are known to resist oxidative degradation .
Heterocycle Variation: Benzoxazole vs. Benzothiazole
The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) in N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine (CAS 1379811-24-1) alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity enhance lipophilicity and may influence binding affinity in biological targets. This analog is commercially available at 95% purity .
Triazine Derivatives with Piperidine/Morpholine Substituents
Compounds like N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives and N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives replace the benzoxazole/benzothiazole moiety with amino acids. These derivatives exhibit enhanced water solubility due to morpholine/piperidine groups and are synthesized via sequential reactions with cyanuric chloride .
Agrochemical Triazine Derivatives
Triazine-based agrochemicals like cinosulfuron and rimsulfuron incorporate methoxy or sulfonamide groups. While structurally distinct from the target compound, they highlight the triazine scaffold’s versatility in herbicide design. The target compound lacks sulfonylurea linkages, suggesting divergent applications .
Key Research Findings and Implications
Discontinuation of Target Compound : The discontinuation by CymitQuimica may reflect challenges in synthesis, stability, or efficacy compared to analogs like the benzothiazole variant .
Substituent Effects : Cyclopropyl groups improve metabolic stability over ethyl but reduce synthetic accessibility. Benzothiazole analogs offer commercial viability, possibly due to enhanced bioavailability .
Biological Activity
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a triazine and benzoxazole moiety. Its molecular formula is , with a molecular weight of approximately 218.28 g/mol. The presence of the cyclopropyl group and the triazine ring is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that certain benzoxazole derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Escherichia coli | Not active |
| Compound 3 | Candida albicans | 16 µg/mL |
The structure–activity relationship (SAR) analysis revealed that electron-donating substituents on the phenyl ring significantly enhanced antimicrobial potency .
Anticancer Activity
Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound were shown to selectively induce apoptosis in cancer cells while sparing normal cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HCT116 (Colorectal) | 18 |
The mechanism of action appears to involve the disruption of cellular signaling pathways crucial for cancer cell survival .
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication processes in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds can activate intrinsic apoptotic pathways leading to cell death.
- Antioxidant Activity : Some studies suggest that benzoxazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various benzoxazole derivatives was conducted to evaluate their antimicrobial properties against standard bacterial strains. The results indicated that while many compounds had limited activity against Gram-negative bacteria, several showed promising results against Gram-positive strains and fungi .
Case Study 2: Anticancer Efficacy
In vitro studies on the anticancer potential of benzoxazole derivatives revealed significant cytotoxicity against breast and lung cancer cell lines. The findings suggested that modifications at specific positions on the benzoxazole ring could enhance potency and selectivity for cancer cells over normal cells .
Q & A
Q. Key Analytical Validation :
- Confirm intermediate purity using HPLC (C18 column, acetonitrile/water mobile phase).
- Final product identity verified via H/C NMR and high-resolution mass spectrometry (HRMS) .
How is the molecular structure of this compound characterized, and what data supports its conformation?
Advanced Structural Analysis
The compound’s structure is validated using:
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions) to confirm the triazine-cyclopropyl and benzoxazole connectivity . Example data from analogous compounds:
| Bond/Angle | Value (Å/°) | Interaction Type |
|---|---|---|
| N1–H1···N2 | 2.89 Å, 168° | Intermolecular H-bond |
| C4–H4···F2 | 3.12 Å, 142° | Non-classical H-bond |
Spectroscopy :
- H NMR : Aromatic protons (benzoxazole) appear as doublets at δ 7.2–7.8 ppm; cyclopropyl protons show multiplet splitting at δ 1.2–1.5 ppm .
- IR : Stretching vibrations for C=N (triazine) at 1580–1620 cm⁻¹ and N–H (amine) at 3300–3450 cm⁻¹ .
What experimental strategies are used to evaluate its biological activity, and how are contradictions resolved?
Q. Advanced Bioactivity Assessment
In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition via spectrophotometric NADH-coupled assays .
In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial PFOR or human kinases) .
Q. Resolving Data Contradictions :
- Orthogonal Validation : Re-test ambiguous bioactivity results using alternate assays (e.g., ATPase assays vs. fluorescence polarization).
- Purity Verification : Analyze batches via HPLC-MS to rule out impurities (>95% purity threshold) .
How do solvent polarity and reaction conditions influence the compound’s stability during synthesis?
Q. Advanced Mechanistic Insights
Solvent Effects :
- Polar solvents (DMF, DMSO) enhance reaction rates for triazine-cyclopropyl coupling but may promote hydrolysis. Anhydrous conditions are critical .
- Non-polar solvents (toluene) improve benzoxazole ring stability during reflux .
Temperature Optimization :
- Cyclopropylation requires mild heating (50–60°C) to avoid ring-opening side reactions .
- High temperatures (>100°C) degrade the benzoxazole moiety; monitor via in-situ FTIR .
What analytical techniques are used to study intermolecular interactions in crystallographic studies?
Q. Advanced Crystallography
Hydrogen-Bonding Networks : Resolved via XRD to identify stabilizing interactions (e.g., N–H···O/F). For example, centrosymmetric dimers form via N–H···N bonds in analogous triazine derivatives .
Hirshfeld Surface Analysis : Quantify contribution of H-bonding (e.g., 35–40% of crystal packing) and van der Waals interactions using CrystalExplorer software .
How is computational modeling integrated into structure-activity relationship (SAR) studies?
Q. Advanced Computational Methods
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
MD Simulations : Simulate binding dynamics to lipid bilayers (e.g., GROMACS) to assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
